2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Overview
Description
2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a complex organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of iodine atoms at positions 4 and 4’ of the pyrazole rings, as well as acetyl and dimethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves multiple steps:
Iodination of Pyrazole: The initial step involves the iodination of pyrazole in the presence of iodine and ammonium hydroxide to yield 4-iodopyrazole.
Acetylation: The iodinated pyrazole is then subjected to acetylation using acetyl chloride or acetic anhydride under basic conditions to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetyl and dimethyl groups.
Cyclization: The pyrazole rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the acetyl and dimethyl groups.
Reduction Products: Reduced forms of the acetyl and dimethyl groups.
Scientific Research Applications
2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: A simpler analog with a single iodine atom and no additional substituents.
4-Iodo-1-methyl-1H-pyrazole: Contains a methyl group instead of the acetyl and dimethyl groups.
4-Iodo-1-(pyridin-3-ylmethyl)pyrazole: Features a pyridinylmethyl group instead of the acetyl and dimethyl groups.
Uniqueness
2-(4-IODO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to its combination of iodine, acetyl, and dimethyl substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-iodo-3,5-dimethylpyrazol-1-yl)-2-(4-iodopyrazol-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10I2N4O/c1-6-10(12)7(2)16(14-6)9(17)5-15-4-8(11)3-13-15/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFOYBVGHFIQFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)CN2C=C(C=N2)I)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10I2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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